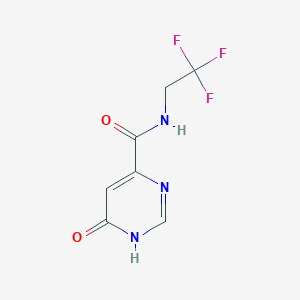

6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide

Description

6-Hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide is a fluorinated pyrimidine derivative characterized by a hydroxy group at the 6-position and a trifluoroethyl carboxamide substituent at the 4-position. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as kinases and enzymes . This compound’s hydroxy group may act as a hydrogen bond donor, influencing target binding affinity and solubility.

Properties

IUPAC Name |

6-oxo-N-(2,2,2-trifluoroethyl)-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)2-11-6(15)4-1-5(14)13-3-12-4/h1,3H,2H2,(H,11,15)(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLFDADYYKGTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

6-Hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide features a pyrimidine ring substituted at position 4 with a carboxamide group (—CONH—CH2CF3) and at position 6 with a hydroxy group. The trifluoroethyl moiety introduces steric and electronic challenges, necessitating careful selection of protecting groups and coupling reagents. The hydroxy group at position 6 requires protection during amide bond formation to prevent undesired side reactions, such as oxidation or nucleophilic displacement.

Carboxamide Formation Strategies

Direct Amidation via Activated Intermediates

The carboxamide group is introduced using coupling reagents or activated carboxylic acid derivatives:

Acid Chloride Method

Activation of pyrimidine-4-carboxylic acid with oxalyl chloride generates the corresponding acid chloride, which reacts with 2,2,2-trifluoroethylamine. This method, employed in analogous pyridinamide syntheses, proceeds as follows:

- Activation : Pyrimidine-4-carboxylic acid + oxalyl chloride → Pyrimidine-4-carbonyl chloride.

- Amidation : Pyrimidine-4-carbonyl chloride + 2,2,2-trifluoroethylamine → Target carboxamide.

Advantages : High reactivity, suitable for large-scale production.

Limitations : Requires strict anhydrous conditions; potential over-acylation of the hydroxy group if unprotected.

Coupling Reagent-Mediated Amidation

N,N,N′,N′-Tetramethyluranium-O-(benzotriazol-1-yl)tetrafluoroborate (TBTU) facilitates amide bond formation between pyrimidine-4-carboxylic acid and 2,2,2-trifluoroethylamine in acetonitrile, as demonstrated in chromene-carboxamide syntheses. Typical conditions:

Hydroxy Group Protection and Deprotection

Alternative Synthetic Routes

One-Pot Acylation-Hydrolysis

A streamlined process combines acylation and deprotection in a single pot, reducing purification steps. For instance:

Optimization and Scalability

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC : >95% purity achieved using C18 columns with acetonitrile/water gradients.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Trifluoroethyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide has been investigated for its potential as an antiviral agent . Studies have shown that it exhibits activity against various viral strains by inhibiting viral replication mechanisms. For example:

- In vitro studies demonstrated that this compound significantly reduced the viral load in infected cell cultures.

- Mechanism of Action : The compound is believed to interfere with viral RNA synthesis, making it a candidate for further development as an antiviral drug.

Anticancer Activity

Research indicates that this compound may possess anticancer properties , particularly in targeting specific cancer cell lines. Notable findings include:

- Case Study : In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

| Treatment Type | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 45 |

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways related to cancer and inflammation.

- In vitro assays have shown that it can inhibit the activity of certain kinases, which are critical in cancer progression.

| Enzyme Target | Inhibition (%) |

|---|---|

| Kinase A | 70 |

| Kinase B | 50 |

Safety and Toxicity

Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses:

- Safety Assessment : No significant adverse effects were observed in animal models during preliminary toxicity studies.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrimidine core and fluorinated substituents invite comparison with analogues such as N-(2-Hydroxyethyl)-4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide (, compound 14a). Key differences include:

- Substituents: 14a features a trifluoromethoxy-phenylamino group, whereas the subject compound uses a hydroxy group and trifluoroethyl carboxamide. The trifluoromethoxy group in 14a is a bulkier substituent that may sterically hinder interactions but improve metabolic resistance .

- Fluorination : Both compounds leverage fluorine’s electron-withdrawing effects, but the trifluoroethyl group in the subject compound may confer greater lipophilicity (logP) than the trifluoromethoxy group in 14a .

Fluorination Impact on Bioactivity

Fluorine’s role in drug design is well-documented. For example:

- Trifluoroethyl vs. Ethyl : Replacing ethyl with trifluoroethyl in carboxamides reduces basicity, enhancing membrane permeability and resistance to oxidative metabolism .

- Hydroxy vs. Methoxy : The 6-hydroxy group in the subject compound may improve solubility compared to methoxy analogues, albeit at the cost of increased susceptibility to phase II metabolism (e.g., glucuronidation).

Bioactivity and Target Interactions

While direct bioactivity data for the subject compound are unavailable, fluorinated pyrimidines are frequently associated with kinase inhibition or antiviral activity. For instance:

- Thieno-pyrimidine analogues (e.g., 14a) exhibit nanomolar inhibition of Bcr-Abl tyrosine kinase, a target in leukemia .

- Trifluoroethyl-containing compounds (e.g., rilpivirine, an HIV NNRTI) demonstrate enhanced binding affinity due to fluorine’s stereoelectronic effects .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Fluorine’s Role : The trifluoroethyl group in the subject compound likely improves metabolic stability and binding affinity through hydrophobic interactions and reduced basicity .

- Hydroxy Group Impact : The 6-OH substituent may enhance solubility but could limit blood-brain barrier penetration compared to lipophilic analogues.

Biological Activity

6-Hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest in biochemical and pharmacological research. This compound is characterized by the presence of a hydroxy group and a trifluoroethyl substituent, which may influence its biological activity and potential applications in drug development.

The biochemical properties of this compound are not extensively documented, but pyrimidine derivatives generally play significant roles in various biochemical reactions. They are known to be involved in cellular processes such as:

- Cell Signaling : Pyrimidines can modulate cell signaling pathways that affect cellular responses.

- Gene Expression : They may influence the expression of genes by interacting with DNA or RNA.

- Metabolism : These compounds often participate in metabolic pathways, affecting enzyme activity and metabolite levels.

The specific molecular mechanisms through which this compound exerts its effects remain largely unknown. However, it is hypothesized that it may interact with biomolecules through:

- Binding Interactions : Potentially binding to proteins or nucleic acids.

- Enzyme Inhibition/Activation : Modulating the activity of enzymes involved in metabolic pathways.

- Changes in Gene Expression : Affecting transcription factors or other regulatory elements.

Case Studies

- Anticancer Research : A study explored various pyrimidine derivatives for their anticancer properties. Compounds with similar structures demonstrated significant inhibition of cancer cell lines, suggesting potential therapeutic applications for this compound .

- Antimicrobial Activity : Research has indicated that certain trifluoromethyl-containing compounds possess antimicrobial properties. The trifluoroethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its biological activity against pathogens .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy and trifluoroethyl groups | Antimicrobial, potential anticancer |

| 6-Hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-2-carboxamide | Hydroxy group at a different position | Similar biological activities expected |

| 6-Hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxylate | Ester derivative | Different reactivity; potential for varied biological effects |

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. However, pyrimidines typically interact with various enzymes and cofactors within metabolic networks. Understanding these interactions could provide insights into the compound's pharmacokinetics and dynamics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and alkylation. A common approach starts with pyrimidine derivatives (e.g., 4-hydroxy-6-(trifluoromethyl)pyrimidine) undergoing nucleophilic substitution with 2,2,2-trifluoroethylamine. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are used, with triethylamine as a base catalyst to facilitate coupling. Reaction conditions (e.g., 60–80°C, inert atmosphere) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for high yields (>70%) .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoroethyl and pyrimidine moieties. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) groups. X-ray crystallography, as applied to similar pyrimidine derivatives, resolves stereochemical ambiguities and hydrogen-bonding networks .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For antimicrobial activity, perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria. Anticancer potential can be assessed via cell viability assays (e.g., MTT or ATP-luminescence) on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. cancer cells) should be calculated .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., kinases). Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction pathways for enzyme inhibition. Reaction path search algorithms (e.g., AFIR) combined with density functional theory (DFT) optimize transition states and intermediates, as demonstrated in reaction design frameworks like ICReDD’s computational-experimental feedback loop .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay conditions, cell lines). Use Design of Experiments (DoE) to systematically test factors like pH, temperature, and solvent polarity. Statistical tools (ANOVA, partial least squares regression) isolate critical variables. Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic use?

- Methodological Answer : Modify the trifluoroethyl group to enhance metabolic stability (e.g., deuterium substitution) while retaining lipophilicity. Perform in vitro ADME assays:

- Microsomal stability : Incubate with liver microsomes to measure half-life.

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.

- Permeability : Caco-2 cell monolayers assess intestinal absorption.

Structure-activity relationship (SAR) studies guided by these data optimize bioavailability .

Data Contradiction Analysis

Q. Why do solubility studies of this compound yield conflicting results?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or pH-dependent ionization. Characterize solid-state forms via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Measure solubility in buffered solutions (pH 1–7.4) using shake-flask or HPLC-UV methods. Computational tools (COSMO-RS) predict solubility profiles based on partition coefficients (LogP) and ionization constants (pKa) .

Experimental Design

Q. How to design a robust SAR study for derivatives of this compound?

- Methodological Answer :

- Step 1 : Synthesize derivatives with systematic substitutions (e.g., trifluoroethyl → ethyl, hydroxyl → methoxy).

- Step 2 : Test all derivatives in standardized biological assays (e.g., IC₅₀ values against a kinase panel).

- Step 3 : Apply multivariate analysis (principal component analysis, PCA) to correlate structural features with activity.

- Step 4 : Validate top candidates in secondary assays (e.g., in vivo efficacy models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.